molecular formula C24H19N5O2S B11685379 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11685379
M. Wt: 441.5 g/mol
InChI Key: TUKFPIYXPIDTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-derived acetohydrazide featuring a benzyl group at the N1-position of the benzimidazole core, a sulfanyl (-S-) linker, and a (3Z)-2-oxoindol-3-ylidene hydrazone moiety. Its synthesis likely follows a multi-step pathway involving:

Formation of the benzimidazole scaffold via condensation of 1,2-phenylenediamine derivatives with carbonyl-containing intermediates .

Introduction of the sulfanylacetohydrazide group through nucleophilic substitution or thiol-ether formation.

Final condensation with a substituted isatin (2-oxoindole) to yield the hydrazone .

The sulfanyl linker and indole-hydrazone moiety may enhance target binding via hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C24H19N5O2S/c30-21(27-28-22-17-10-4-5-11-18(17)25-23(22)31)15-32-24-26-19-12-6-7-13-20(19)29(24)14-16-8-2-1-3-9-16/h1-13,25,31H,14-15H2

InChI Key

TUKFPIYXPIDTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach begins with the preparation of the benzimidazole derivative, which is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The resulting intermediate is then coupled with an indole derivative under appropriate conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. Scaling up the synthesis would require careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.

    Substitution: The benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential as a therapeutic agent due to its unique structural properties.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Key Structural Features Bioactivity / Physicochemical Properties References
Target Compound 1-Benzyl-benzimidazole, sulfanyl linker, (3Z)-2-oxoindol-3-ylidene hydrazone Not explicitly reported; predicted anticancer/antimicrobial activity based on structural analogues
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(3E)-2-oxoindol-3-ylidene]acetohydrazide 4-Chlorobenzyl substitution on benzimidazole Increased lipophilicity; potential enhanced membrane permeability
N′-(3-Ethoxy-4-hydroxybenzylidene)-2-(propylthio-benzimidazolyl)acetohydrazide (Compound 20) Propylthio group, 3-ethoxy-4-hydroxybenzylidene Amorphous solid; mp 222–225°C; 88% yield; 1H NMR confirms hydrazone formation
2-(1-Ethyl-benzimidazol-2-yl)sulfanyl-N′-(3-hydroxybenzylidene)acetohydrazide Ethyl group on benzimidazole, 3-hydroxybenzylidene Potential antioxidant activity due to phenolic -OH group; moderate solubility in polar solvents
N′-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Hydroxyacetohydrazide, benzimidazole-oxoethyl linkage Anti-inflammatory activity demonstrated in vitro; IC50 values comparable to reference drugs

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorobenzyl analogue () exhibits higher lipophilicity than the target compound, which may improve cellular uptake but reduce aqueous solubility .

Synthetic Yields and Stability :

  • Compounds with propylthio groups () achieve high yields (88–91%) and form stable amorphous solids, suggesting favorable synthetic scalability .
  • The target compound’s benzyl group may require optimized reaction conditions (e.g., Na2S2O5 in DMF) to avoid by-products during benzimidazole ring formation .

Spectroscopic and Crystallographic Data :

  • 1H NMR profiles (δ 7.60–7.92 ppm for aromatic protons, δ 5.37 ppm for -CH2CO) are consistent across benzimidazole-acetohydrazides, confirming structural integrity .
  • X-ray crystallography of related indole-hydrazones () reveals planar hydrazone configurations, critical for π-π stacking with biological targets .

Mode of Action Insights :

  • Benzimidazole-sulfanyl hybrids () inhibit topoisomerase II and tubulin polymerization, suggesting a dual mechanism for anticancer activity .
  • Hydrazone moieties in similar compounds () correlate with kinase inhibition, likely due to chelation with metal ions in enzymatic active sites .

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide represents a significant class of nitrogenous heterocycles, particularly benzimidazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C26H24N4O2S
  • Molecular Weight : 456.56 g/mol
  • CAS Number : 306951-45-1

The compound features a benzimidazole moiety linked to an indole derivative through a hydrazone bond, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has shown promising results against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae.

In vitro studies reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin and ampicillin .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated against several cancer cell lines, including:

  • Leukemia
  • Melanoma
  • Lung Cancer

Research indicates that it exhibits cytotoxic effects with IC50 values around 3 µM against specific leukemia cells, suggesting potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : By intercalating into DNA, it may disrupt replication processes.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntibacterialStaphylococcus aureus1 - 16 µg/mL
Escherichia coli1 - 16 µg/mL
AnticancerLeukemia cellsIC50 ~ 3 µM
Melanoma cellsIC50 values vary

Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized various benzimidazole derivatives and tested their efficacy against multiple bacterial strains. The compound demonstrated superior antibacterial activity compared to traditional antibiotics, particularly against Gram-positive bacteria .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of benzimidazole derivatives, this compound was found to inhibit cell growth in several cancer lines significantly. The results indicated that modifications to the benzimidazole scaffold could enhance its bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.